2,4,6-Piperidinetrione
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Overview
Description
2,4,6-Piperidinetrione, also known as glutarimide, is a heterocyclic organic compound with the molecular formula C5H5NO3. It consists of a six-membered ring containing one nitrogen atom and three carbonyl groups at positions 2, 4, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Piperidinetrione typically involves the cyclization of appropriate precursors. One common method is the cyclization of glutaric acid derivatives. For instance, the dehydration of the amide of glutaric acid can yield this compound . Another method involves the use of L-Glutamine as a starting material, which undergoes protection, cyclization, and deprotection steps to form the desired compound .
Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. The process generally involves the use of readily available starting materials and mild reaction conditions to ensure high yield and purity. The synthesis route involving L-Glutamine is particularly advantageous due to its simplicity and the mild conditions required .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Piperidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidinetrione derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
2,4,6-Piperidinetrione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as anti-inflammatory and analgesic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Piperidinetrione involves its interaction with specific molecular targets. The compound can act as a carrier molecule, transporting biologically active substituents through cell membranes. This is due to its structural similarity to uracil derivatives, allowing it to interact with receptors involved in the transport of nucleosides . Additionally, this compound can inhibit protein synthesis by interacting with ribosomal subunits .
Comparison with Similar Compounds
2,6-Piperidinedione:
Cycloheximide: A derivative of 2,6-Piperidinedione, it is a potent inhibitor of protein synthesis.
Lenalidomide: Another derivative, used in the treatment of multiple myeloma and anemia.
Uniqueness: 2,4,6-Piperidinetrione is unique due to its three carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
5768-12-7 |
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Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
piperidine-2,4,6-trione |
InChI |
InChI=1S/C5H5NO3/c7-3-1-4(8)6-5(9)2-3/h1-2H2,(H,6,8,9) |
InChI Key |
QQNAAOIGTOESQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC(=O)NC1=O |
Origin of Product |
United States |
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